molecular formula C9H12BrNO B1382293 (5-Bromo-2-(dimethylamino)phenyl)methanol CAS No. 678986-52-2

(5-Bromo-2-(dimethylamino)phenyl)methanol

Cat. No. B1382293
CAS RN: 678986-52-2
M. Wt: 230.1 g/mol
InChI Key: QEKQQMGWENEYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of “(5-Bromo-2-(dimethylamino)phenyl)methanol” is 230.1 g/mol. The InChI code is 1S/C9H12BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-5,12H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 230.1 g/mol. It has a density of 1.5±0.1 g/cm3, and a boiling point of 342.0±32.0 °C at 760 mmHg .

Scientific Research Applications

Hydrogen Production from Methanol

Methanol is a promising hydrogen carrier, capable of producing high purity hydrogen through various reforming processes such as steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. Copper-based catalysts are popular for their high activity and selectivity towards CO2, with ongoing research to improve catalyst stability and performance. Novel reactor technologies like membrane reactors and Swiss-roll reactors are being explored to enhance hydrogen production efficiency (García et al., 2021).

Methanol to Propylene Conversion

The conversion of methanol to propylene (MTP) is significant due to the high demand for propylene in petrochemical production. Research has focused on catalytic materials such as SAPO-34 and ZSM-5 zeolites, with structured catalysts like ceramic-based honeycombs showing promise in enhancing propylene selectivity while reducing aromatics formation (Ali et al., 2019).

Methanol Reforming Catalysts

Cu-based catalysts are extensively studied for methanol reforming, with research delving into kinetic, compositional, and morphological characteristics to enhance the efficiency of hydrogen production. The surface reaction mechanisms over these catalysts and the impact of secondary reactions introduced by reactants like oxygen and steam are areas of active investigation (Yong et al., 2013).

Methanol Dehydration to Dimethyl Ether

Dimethyl ether (DME), synthesized from methanol, is a clean fuel and chemical feedstock. Research on methanol dehydration has explored various catalysts including γ-Al2O3 and zeolites. The development of novel catalysts and understanding their performance in methanol dehydration processes is an ongoing area of research (Bateni & Able, 2018).

Transesterification for Dimethyl Carbonate Synthesis

Dimethyl carbonate (DMC) synthesis via transesterification of propylene carbonate and methanol is environmentally friendly and efficient. Research focuses on optimizing catalysts and process conditions to enhance DMC production, with heterogeneous catalysts showing promise for industrial applications (Deng et al., 2019).

Safety and Hazards

“(5-Bromo-2-(dimethylamino)phenyl)methanol” is marked with the GHS07 pictogram and the signal word “Warning”. It may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

[5-bromo-2-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKQQMGWENEYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-(dimethylamino)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-(dimethylamino)phenyl)methanol
Reactant of Route 3
(5-Bromo-2-(dimethylamino)phenyl)methanol
Reactant of Route 4
Reactant of Route 4
(5-Bromo-2-(dimethylamino)phenyl)methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(5-Bromo-2-(dimethylamino)phenyl)methanol
Reactant of Route 6
Reactant of Route 6
(5-Bromo-2-(dimethylamino)phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.